

Application Notes and Protocols: [Leu15]Gastrin I (human) in Pancreatic Cancer Organoid Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely due to its late diagnosis and resistance to conventional therapies.[1][2][3] The development of patient-derived organoids (PDOs) has emerged as a powerful preclinical model to study pancreatic cancer biology and evaluate therapeutic responses in a personalized manner.[1][2][3][4][5] These three-dimensional, self-organizing structures recapitulate the histological and genetic characteristics of the original tumor.[1][2]

The gastrointestinal hormone gastrin, and its analogue [Leu15]-Gastrin I, have been identified as significant factors in pancreatic cancer progression.[6][7][8] [Leu15]-Gastrin I exerts its effects through the cholecystokinin B receptor (CCK-BR), which is often overexpressed in pancreatic cancer cells.[6][9][10] The binding of gastrin to CCK-BR activates downstream signaling pathways that promote cell proliferation, inhibit apoptosis, and contribute to the fibrotic tumor microenvironment.[9][10][11][12] Consequently, [Leu15]-Gastrin I is a critical component in the culture medium for establishing and maintaining pancreatic cancer organoids, and understanding its role is crucial for both basic research and therapeutic development.[1][13][14]



These application notes provide a comprehensive overview and detailed protocols for the use of **[Leu15]-Gastrin I (human)** in human pancreatic cancer organoid research.

Data Presentation

Table 1: Summary of Quantitative Effects of CCK-BR Signaling Modulation



| Experimental Model | Treatment | Outcome Measure | Result | Reference |
|---|--|--|--|-----------|
| PANC-1, MIA PaCa-2, AsPC-1 human pancreatic cancer cell lines | CCK-BR siRNA | BrdU Incorporation (DNA Synthesis) | Significant decrease in all three cell lines | [9] |
| PANC-1 cells | CCK-BR siRNA | Caspase-3 Activity (Apoptosis) | Significant increase | [9] |
| PANC-1 cells | Stable shRNA- mediated CCK- BR downregulation | Caspase-3 Activity (Apoptosis) | Significant increase | [9] |
| PANC-1 cells | CCK-BR downregulation | XIAP Expression (Inhibitor of Apoptosis) | Decreased expression | [9][10] |
| PANC-1, MIA PaCa-2, AsPC-1 cells | CCK-BR downregulation | Akt Phosphorylation (Pro-survival signaling) | Decreased phosphorylation in all three cell lines | [9][10] |
| BxPC-3 human pancreatic cancer cells (serum-free medium) | L-365,260 (CCK-B/gastrin receptor antagonist) | Cell Growth | Inhibition of cell growth | [15] |
| PANC-1 xenografts in nude mice | L-365,260 (1 mg/kg twice daily for 24 days) | Tumor Weight, Protein and DNA Content | Decreased compared to controls | [8] |
| PANC-1 xenografts in nude mice | Pentagastrin (1 mg/kg twice daily for 24 days) | Tumor Weight, Protein and DNA Content | Increased compared to controls | [8] |

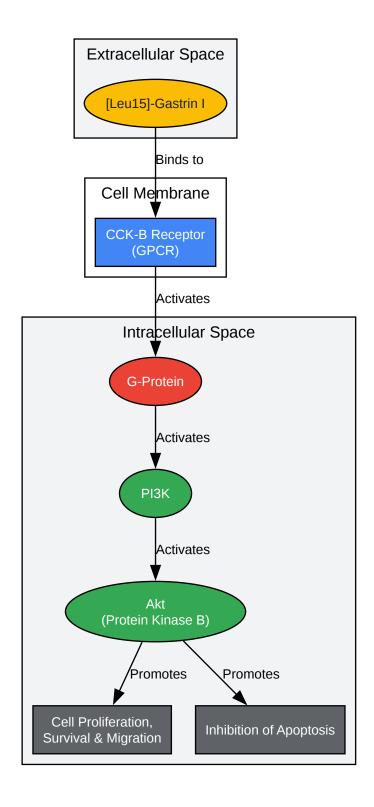




Signaling Pathway

The binding of [Leu15]-Gastrin I to the CCK-B receptor on pancreatic cancer cells triggers a cascade of intracellular events that promote tumor growth and survival. A key pathway involved is the PI3K/Akt signaling cascade. Activation of Akt leads to the phosphorylation and inactivation of pro-apoptotic proteins such as BAD, and the upregulation of anti-apoptotic proteins like XIAP. This signaling also plays a role in cell cycle progression and cell migration.





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Figure 1: [Leu15]-Gastrin I / CCK-BR Signaling Pathway.

Experimental Protocols



Protocol 1: Establishment and Culture of Human Pancreatic Cancer Organoids

This protocol is adapted from methodologies for generating patient-derived tumor organoids. [16][17]

Materials:

- Surgically resected pancreatic tumor tissue or patient-derived xenograft (PDX)
- Digestion Media (e.g., DMEM with Collagenase and Dispase)
- Resuspension Media (e.g., DMEM with 1% BSA and Penicillin-Streptomycin)
- · Matrigel®, growth factor reduced
- Complete Pancreatic Organoid Medium (see preparation below)
- 12-well or 24-well tissue culture plates
- · Sterile surgical instruments
- Centrifuge

Complete Pancreatic Organoid Medium Preparation:



| Component | Final Concentration | |
|--------------------------------|--|--|
| DMEM/F12 Basal Medium | 1X | |
| B-27™ Supplement (50X) | 1X | |
| Ala-L-Glutamine (100X) | 2 mM | |
| HEPES (1M) | 10 mM | |
| N-Acetyl-L-cysteine | 1.25 mM | |
| Nicotinamide | 1 mM | |
| [Leu15]-Gastrin I | 10 nM | |
| A-83-01 (TGF-β inhibitor) | 0.5 μΜ | |
| Recombinant human Noggin | 100 ng/mL | |
| Recombinant human EGF | 50 ng/mL | |
| R-spondin1 (conditioned media) | As required | |
| FGF10 | 100 ng/mL | |
| ROCK inhibitor (Y-27632) | 10 μM (for initial plating and passaging only) | |

(Adapted from Sigma-Aldrich 3dGRO® Pancreatic Organoids and other sources)[14]

Procedure:

- Tissue Processing:
 - Wash the fresh tumor tissue with cold PBS.
 - Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels.
 - Transfer the minced tissue to a conical tube containing Digestion Media.
 - Incubate at 37°C for 30-60 minutes with gentle agitation until the tissue is dissociated.
- Cell Isolation and Plating:



- Neutralize the digestion enzymes with Resuspension Media.
- Filter the cell suspension through a 70-100 μm cell strainer to remove large debris.
- Centrifuge the suspension at 300 x g for 5 minutes.
- Carefully aspirate the supernatant and resuspend the cell pellet in cold Matrigel®.
- $\circ~$ Dispense 25-50 μL domes of the Matrigel®-cell suspension into pre-warmed 24-well plates.
- Incubate the plate at 37°C for 10-15 minutes to allow the Matrigel® to solidify.
- Organoid Culture and Maintenance:
 - Gently add 500 μL of pre-warmed Complete Pancreatic Organoid Medium (containing ROCK inhibitor for the first 2-3 days) to each well.
 - Incubate at 37°C in a humidified incubator with 5% CO₂.
 - Change the medium every 2-3 days with fresh medium (without ROCK inhibitor).
 - Monitor organoid growth using a microscope. Organoids should become visible within 7-14 days.

Organoid Passaging:

- When organoids become large and dense, they should be passaged.
- Aspirate the medium and mechanically disrupt the Matrigel® domes using a pipette.
- Transfer the organoid-Matrigel® slurry to a conical tube and break up the organoids by pipetting.
- Centrifuge, remove the supernatant, and resuspend the organoid fragments in fresh Matrigel®.
- Re-plate as described in step 2.



Protocol 2: Proliferation Assay using BrdU Incorporation

This assay measures DNA synthesis as an indicator of cell proliferation.

Materials:

- Established pancreatic cancer organoid cultures
- BrdU (5-bromo-2'-deoxyuridine) labeling solution
- Fixation/denaturation solution
- Anti-BrdU antibody
- Secondary antibody conjugated to a fluorescent marker or enzyme (e.g., HRP)
- Substrate for detection (e.g., TMB for HRP)
- Plate reader or fluorescence microscope

Procedure:

- Treatment:
 - Plate organoids in a 96-well plate.
 - Treat organoids with varying concentrations of [Leu15]-Gastrin I or CCK-BR antagonists for a predetermined time (e.g., 24-48 hours). Include a vehicle control.
- BrdU Labeling:
 - Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
- Fixation and Permeabilization:
 - Remove the labeling medium and fix the organoids.
 - Permeabilize the cells to allow antibody access to the nucleus.



- Immunodetection:
 - Add the anti-BrdU antibody and incubate.
 - Wash to remove unbound primary antibody.
 - Add the secondary antibody and incubate.
 - Wash to remove unbound secondary antibody.
- Detection and Analysis:
 - Add the appropriate substrate and measure the signal (absorbance or fluorescence) using a plate reader.
 - Alternatively, visualize and quantify BrdU-positive cells using fluorescence microscopy.
 - Normalize the results to the control group to determine the relative change in proliferation.

Protocol 3: Apoptosis Assay using Caspase-3 Activity Measurement

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

- Established pancreatic cancer organoid cultures
- Caspase-3 colorimetric or fluorometric assay kit
- Lysis buffer
- Caspase-3 substrate (e.g., DEVD-pNA or DEVD-AFC)
- Plate reader

Procedure:



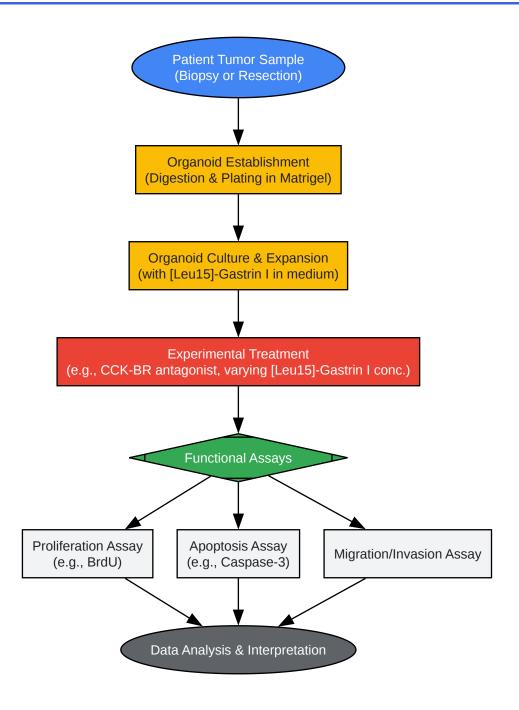
Treatment:

- Plate organoids in a multi-well plate.
- Treat organoids with the test compounds (e.g., CCK-BR antagonists) for a specified duration (e.g., 48-72 hours).
- Cell Lysis:
 - Lyse the organoids using the provided lysis buffer to release cellular contents, including caspases.
- Caspase-3 Activity Measurement:
 - Add the caspase-3 substrate to the cell lysates.
 - Incubate at 37°C to allow caspase-3 to cleave the substrate, generating a colored or fluorescent product.
- Data Acquisition and Analysis:
 - Measure the absorbance or fluorescence using a plate reader.
 - Calculate the fold-change in caspase-3 activity relative to the untreated control.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of [Leu15]-Gastrin I on pancreatic cancer organoids.





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Figure 2: Pancreatic Cancer Organoid Experimental Workflow.

Conclusion

[Leu15]-Gastrin I is an essential component for the successful culture of human pancreatic cancer organoids and a key factor in the proliferation and survival of these cancer cells through the CCK-BR signaling pathway. The protocols and data presented here provide a framework for researchers to investigate the role of the gastrin/[Leu15]-Gastrin I-CCK-BR axis in



pancreatic cancer and to utilize pancreatic organoids as a robust platform for drug screening and the development of novel therapeutic strategies targeting this pathway.

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